Methyl 4-chlorobenzoate

Catalog No.
S793498
CAS No.
1126-46-1
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chlorobenzoate

CAS Number

1126-46-1

Product Name

Methyl 4-chlorobenzoate

IUPAC Name

methyl 4-chlorobenzoate

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3

InChI Key

LXNFVVDCCWUUKC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)Cl

Synonyms

Methyl 4-Chlorobenzoate; p-Chloro-benzoic Acid Methyl Ester; 4-(Methoxycarbonyl)chlorobenzene; 4-Carbomethoxyphenyl Chloride; 4-Chlorobenzoic Acid Methyl Ester; 5-Chloro-2-benzoic Acid Methyl Ester; Methyl 4-Chlorobenzoate; Methyl p-Chlorobenzoate; NSC 83

Canonical SMILES

COC(=O)C1=CC=C(C=C1)Cl

The exact mass of the compound Methyl 4-chlorobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4-chlorobenzoate (CAS 1126-46-1) is a halogenated aromatic ester utilized extensively as an electrophilic building block in pharmaceutical, agrochemical, and advanced materials synthesis . Featuring both a reactive para-chloro substituent and a methyl ester moiety, it serves as a dual-functional precursor for cross-coupling reactions, aminations, and esterifications. Unlike higher alkyl esters, the methyl ester provides a strict balance of atom economy and predictable hydrolysis kinetics. Commercially, it is supplied as a low-melting solid (melting point 41–45 °C) with high purity profiles (typically ≥98%), making it a scalable reagent for industrial batch and flow processes . Its specific reactivity profile under transition-metal catalysis often diverges significantly from its bromo- and iodo-analogs, necessitating precise procurement based on the target catalytic system and desired chemoselectivity.

Procurement teams may be tempted to substitute methyl 4-chlorobenzoate with methyl 4-bromobenzoate or ethyl 4-chlorobenzoate due to availability or assumed identical reactivity. However, such substitutions frequently lead to process failure. In iron- and palladium-catalyzed cross-couplings, the heavier halogen analogs (bromo/iodo) often undergo rapid protodehalogenation or homocoupling rather than the desired cross-coupling, drastically reducing yields and complicating purification [1]. Furthermore, substituting the methyl ester for an ethyl ester alters the physical state—ethyl 4-chlorobenzoate is a liquid at room temperature, whereas the methyl ester is a low-melting solid[2]. This phase difference fundamentally changes material handling, reactor feeding mechanisms, and crystallization-based downstream processing, making generic substitution unviable for validated manufacturing routes.

Chemoselectivity in Iron-Catalyzed Alkyl Cross-Coupling

In iron-catalyzed cross-coupling reactions with alkyl Grignard reagents (e.g., ethylmagnesium bromide), the choice of halogen is critical. Methyl 4-chlorobenzoate successfully cross-couples to form the target alkylated product. Conversely, substituting with methyl 4-bromobenzoate or methyl 4-iodobenzoate causes a drastic drop in yield, resulting instead in a mixture of unreacted electrophile and protodehalogenation byproducts [1].

Evidence DimensionCross-coupling yield and chemoselectivity
Target Compound DataHigh-yielding cross-coupling product formation
Comparator Or BaselineMethyl 4-bromobenzoate (drastic yield drop, major protodehalogenation)
Quantified DifferenceShift from successful cross-coupling to dominant protodehalogenation
ConditionsFe-catalyzed coupling with EtMgBr using dilithium amide ligands

Buyers scaling iron-catalyzed alkylations must procure the chloro-ester to avoid the severe protodehalogenation side reactions associated with the bromo-ester.

Yield Retention in Pd-Catalyzed α-Arylation of Ketones

During the palladium-catalyzed α-arylation of cyclohexanone using standard Pd(OAc)2 systems, methyl 4-chlorobenzoate yields the monoarylated product at 70%. Under the exact same catalytic conditions, the use of methyl 4-bromobenzoate fails to yield the desired product, instead producing substantial amounts of reduced methyl benzoate and biphenyl homocoupling products[1].

Evidence DimensionMonoarylation yield vs. side-product formation
Target Compound Data70% yield of monoarylated product
Comparator Or BaselineMethyl 4-bromobenzoate (fails, yields reduction/homocoupling products)
Quantified Difference70% target yield vs. reaction failure/side-product dominance
ConditionsPd(OAc)2 / ligand 6 catalyzed reaction with cyclohexanone

For selective α-arylation workflows, procuring the chloro-ester prevents the competitive reduction and homocoupling that plague the more reactive bromo-ester under standard Pd conditions.

Physical State and Reactor Feeding Compatibility

The alkyl chain of the ester dictates the physical handling requirements of the compound. Methyl 4-chlorobenzoate exhibits a melting point of 41–45 °C, allowing it to be handled as a low-melting solid or a melt. In contrast, ethyl 4-chlorobenzoate is a liquid at standard room temperature . This phase difference requires entirely different reactor feeding mechanisms (solid dosing vs. liquid pumping) in scaled chemical manufacturing.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound Data41–45 °C (low-melting solid)
Comparator Or BaselineEthyl 4-chlorobenzoate (< 20 °C, liquid)
Quantified DifferencePhase transition difference requiring distinct handling equipment
ConditionsStandard temperature and pressure (STP)

Process engineers must select the ester that matches their facility's feeding capabilities, as substituting a solid for a liquid alters the entire dosing protocol.

Photoredox Hydrodechlorination Kinetics Benchmarking

Methyl 4-chlorobenzoate serves as a sensitive benchmark substrate for evaluating photoredox spin catalysts. In a standardized hydrodechlorination assay, the addition of a Gd-DOTA spin catalyst accelerated the reaction kinetics of methyl 4-chlorobenzoate by 25-fold, achieving 65% conversion in just 25 minutes compared to 640 minutes for the baseline reaction [1].

Evidence DimensionTime to 65% conversion
Target Compound Data25 minutes (with Gd-DOTA spin catalyst)
Comparator Or Baseline640 minutes (baseline without spin catalyst)
Quantified Difference25-fold acceleration in reaction kinetics
ConditionsPhotocatalytic hydrodechlorination using 365 nm LED and DIPEA

Analytical and materials research buyers should procure this exact compound as a validated, highly responsive model substrate for benchmarking novel photoredox catalysts.

Iron-Catalyzed Alkylations in API Synthesis

Because methyl 4-chlorobenzoate resists the protodehalogenation that affects its bromo- and iodo-counterparts during iron-catalyzed Grignard couplings, it serves as a reliable starting material for synthesizing alkylated benzoic acid derivatives[1]. This is directly applicable in the scalable synthesis of active pharmaceutical ingredients (APIs) where iron catalysis is utilized to replace palladium systems.

Selective α-Arylation of Ketones

In the synthesis of pharmaceutical intermediates requiring α-arylation of ketones, methyl 4-chlorobenzoate is selected over the bromo-analog to suppress competitive reduction and homocoupling side reactions [2]. It allows process chemists to utilize standard Pd(OAc)2 catalyst systems, ensuring 70% monoarylation yields without complex purification steps.

Solid-Dosed Continuous Flow Manufacturing

For continuous flow or automated batch reactors configured for solid dosing or melt-pumping, methyl 4-chlorobenzoate (melting point 41–45 °C) provides the necessary electrophilic reactivity while avoiding the liquid-handling constraints associated with the room-temperature liquid ethyl 4-chlorobenzoate .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.8

LogP

2.87 (LogP)

Appearance

Off-White Low Melting Solid

Melting Point

42-44°C

UNII

M0U80J80VA

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1126-46-1

Wikipedia

Methyl 4-chlorobenzoate

General Manufacturing Information

Benzoic acid, 4-chloro-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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